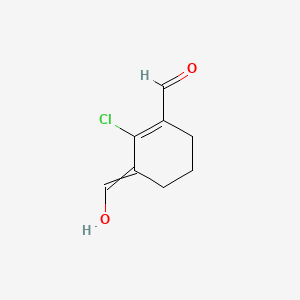
2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde
概要
説明
2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde is a chemical compound with significant potential in various fields, particularly in organic synthesis and pharmaceutical chemistry. This article explores its biological activity, mechanisms of action, applications, and relevant case studies.
The compound has the following characteristics:
- Molecular Formula : CHClO
- Molecular Weight : Approximately 172.61 g/mol
- Melting Point : 113 to 116 °C
- Boiling Point : Approximately 260.5 °C
- Density : Around 1.27 g/cm³
These properties indicate that the compound is relatively dense and stable under normal conditions, making it suitable for various applications in organic synthesis.
Synthesis of Fluorescent Probes
One notable application of this compound is its role in the synthesis of a novel Near-Infrared (NIR) fluorescent probe, IR789. This probe has demonstrated high selectivity and sensitivity for imaging living cells, which is critical in biological research and medical diagnostics.
Intermediate in Pharmaceutical Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceutical compounds. This application is vital for drug development, as it allows for the creation of new therapeutic agents that can target specific biological pathways.
While specific mechanisms of action related to biological activity are not extensively documented, the compound's functional groups suggest potential interactions with biological molecules. The presence of the aldehyde group may lead to reactivity with nucleophiles in biological systems, although detailed studies are required to elucidate these pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
-
Fluorescent Imaging :
- The synthesized IR789 probe using this compound showed effective cellular imaging capabilities, which could enhance research in cellular biology and drug delivery systems.
- Cytotoxicity Assays :
-
Comparative Analysis :
- A comparative study of structurally similar compounds revealed how minor structural modifications can lead to significant differences in reactivity and biological activity. For instance, variations in substituents affected lipophilicity and cellular uptake.
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Structural Features | Unique Properties |
|---|---|---|---|
| 5-(tert-butyl)-2-chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde | 61009-99-2 | Contains tert-butyl group | Enhanced lipophilicity |
| 2-chloro-3-(hydroxymethylidene)cyclohexene | 61010-04-X | Hydroxymethylidene instead of hydroxymethylene | Different reactivity due to structural change |
| 2-chloro-3-(hydroxyMethylene)-1-cyclohexene | 61010-04-Y | Similar cyclohexene structure | Variations in substitution patterns affect reactivity |
This table illustrates how structural differences influence the chemical behavior and potential applications of similar compounds.
科学的研究の応用
Organic Synthesis
2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde serves as an important intermediate in the synthesis of various organic compounds. Notably, it has been utilized in:
- Synthesis of Near-Infrared (NIR) Fluorescent Probes :
-
Condensing Agent for Indigo Dyes :
- It acts as a condensing agent in the synthesis of indigo dyes, which are widely used in textiles and printing industries. The resultant dyes exhibit desirable properties such as colorfastness and stability.
Pharmaceutical Chemistry
The compound plays a significant role as an intermediate in the synthesis of various pharmaceutical agents:
- Drug Development :
- It facilitates the creation of new therapeutic agents targeting specific biological pathways. While detailed mechanisms of action are not extensively documented, the compound's functional groups suggest potential interactions with biological molecules, particularly through nucleophilic reactions involving its aldehyde group .
Fluorescent Imaging
A study demonstrated that the synthesized IR789 probe using this compound effectively enhanced cellular imaging capabilities, which is vital for research in drug delivery systems and cellular biology .
Cytotoxicity Assays
Research involving cytotoxicity assays indicated that compounds derived from this compound showed varying levels of biological activity, suggesting potential therapeutic applications .
特性
CAS番号 |
61010-04-6 |
|---|---|
分子式 |
C8H9ClO2 |
分子量 |
172.61 g/mol |
IUPAC名 |
(3Z)-2-chloro-3-(hydroxymethylidene)cyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H9ClO2/c9-8-6(4-10)2-1-3-7(8)5-11/h4-5,10H,1-3H2/b6-4- |
InChIキー |
JWUQFQYYMGMPKE-XQRVVYSFSA-N |
SMILES |
C1CC(=CO)C(=C(C1)C=O)Cl |
異性体SMILES |
C1C/C(=C/O)/C(=C(C1)C=O)Cl |
正規SMILES |
C1CC(=CO)C(=C(C1)C=O)Cl |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













